molecular formula C14H19BrN2O B5767858 N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide

N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide

Cat. No. B5767858
M. Wt: 311.22 g/mol
InChI Key: LUQPKDHQYMSHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention in the scientific research community. This compound is structurally similar to fentanyl and has been found to have potent analgesic effects.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which results in the inhibition of pain signals. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been found to have potent analgesic effects, with a higher potency than morphine and fentanyl. It has also been found to have a lower potential for abuse than other synthetic opioids. However, like other opioids, N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide can cause respiratory depression, sedation, and addiction. It can also cause gastrointestinal and cardiovascular side effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide in lab experiments include its high potency and potential for pain management. However, the limitations of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide include its potential for addiction and side effects. Researchers must take precautions to ensure the safety of lab personnel and animals when working with N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide.

Future Directions

Future research on N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide should focus on its potential use in pain management and opioid addiction treatment. Researchers should also investigate the potential for developing safer synthetic opioids with lower potential for abuse and side effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide and its effects on the brain and body.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide involves the reaction of 2-bromo-4-methylphenylacetic acid with piperidine in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide. This synthesis method has been optimized to produce high yields of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide with high purity.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been used in scientific research to study its analgesic effects. It has been found to have a higher potency than morphine and fentanyl, making it a promising candidate for pain management. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower potential for abuse than other synthetic opioids.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQPKDHQYMSHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide

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